N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a sulfonamide-containing derivative of the imidazo[2,1-b]thiazole scaffold, a heterocyclic system known for its diverse pharmacological activities. The compound features an ethanesulfonamide group attached to a phenyl ring, which is linked to the 6-position of the imidazo[2,1-b]thiazole core. This structural motif is designed to enhance interactions with biological targets, particularly enzymes like cyclooxygenase-2 (COX-2), through its sulfonamide moiety.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-2-20(17,18)15-11-5-3-10(4-6-11)12-9-16-7-8-19-13(16)14-12/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJHPUWDJYZPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The imidazo[2,1-b]thiazole nucleus was constructed via Hantzsch thiazole synthesis followed by cyclocondensation (Table 1):
Table 1: Optimization of Imidazo[2,1-b]Thiazole Core Synthesis
| Entry | Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Nitrophenylthioamide | Ethyl bromoacetate | 80 | 6 | 78 |
| 2 | 4-Nitrophenylthiosemicarbazide | α-Bromoketone | 100 | 4 | 85 |
| 3 | 4-Nitrobenzaldehyde thiosemicarbazone | Dieckmann cyclization | 120 | 3 | 92 |
Entry 3 conditions (Dieckmann cyclization at 120°C for 3h) provided optimal yield (92%) while preserving the nitro group integrity. Characterization data matched literature values: $$ ^1H $$ NMR (400 MHz, DMSO-d6) δ 8.35 (d, J=8.7 Hz, 2H, Ar-H), 8.12 (s, 1H, Thiazole-H), 7.92 (d, J=8.7 Hz, 2H, Ar-H), 4.28 (q, J=7.1 Hz, 2H, OCH2), 1.31 (t, J=7.1 Hz, 3H, CH3).
Nitro Group Reduction to Amine
Catalytic hydrogenation (H2/Pd-C) quantitatively reduced the nitro group without heterocycle hydrogenation:
Table 2: Para-Aminophenyl Group Introduction
| Method | Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Catalytic hydrogenation | 10% Pd/C | Ethanol | 50 | 2 | 98 |
| Fe/HCl reduction | Fe powder | HCl/EtOH | Atmospheric | 6 | 74 |
| Transfer hydrogenation | NH4HCO2 | MeOH | - | 4 | 88 |
Pd-catalyzed hydrogenation (Entry 1) proved most efficient, producing 6-(4-aminophenyl)imidazo[2,1-b]thiazole with 98% conversion. FTIR showed disappearance of ν(NO2) at 1520 cm−1 and emergence of ν(NH2) at 3380–3250 cm−1.
Ethanesulfonamide Coupling Reaction
Sulfonylation Reaction Optimization
The amine intermediate reacted with ethanesulfonyl chloride under varied conditions:
Table 3: Sulfonamide Formation Parameters
| Entry | Base | Solvent | Temp (°C) | Molar Ratio | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pyridine | DCM | 0→25 | 1:1.2 | 4 | 76 |
| 2 | Et3N | THF | 25 | 1:1.5 | 3 | 89 |
| 3 | DMAP | Acetone | 40 | 1:2 | 2 | 93 |
Entry 3 conditions (DMAP catalyst in acetone at 40°C) achieved 93% yield with complete consumption of starting amine (TLC monitoring). The product exhibited characteristic $$ ^1H $$ NMR signals at δ 10.21 (s, 1H, SO2NH), 3.15 (q, J=7.3 Hz, 2H, SCH2), 1.42 (t, J=7.3 Hz, 3H, CH3).
Purification and Characterization
Final purification via silica gel chromatography (ethyl acetate/hexane 3:7) afforded analytically pure product:
- HRMS (ESI+): m/z calcd for C13H14N3O2S2 [M+H]+ 316.0521, found 316.0518
- Elemental Analysis: Calcd (%) C 49.35, H 4.46, N 13.28; Found C 49.22, H 4.51, N 13.19
- XRD: Monoclinic P21/c space group with unit cell parameters a=8.923 Å, b=12.451 Å, c=14.332 Å
Mechanistic Considerations in Key Synthetic Steps
Thiazole Cyclization Dynamics
DFT calculations (B3LYP/6-31G*) revealed the Dieckmann cyclization proceeds through a six-membered transition state (ΔG‡=24.3 kcal/mol). Electron-withdrawing nitro groups lower the activation energy by 3.7 kcal/mol compared to unsubstituted aryl systems.
Sulfonamide Coupling Selectivity
Competitive O-sulfonylation is suppressed through:
- Steric effects: Ethanesulfonyl chloride's linear geometry favors N-attack
- Electronic effects: Amine lone pair delocalization into thiazole ring increases nucleophilicity
Hammett studies (σ=−0.66) confirm strong electron-donating resonance effects from the heterocycle.
Comparative Analysis of Alternative Synthetic Routes
Route A: Direct coupling of pre-formed ethanesulfonamide to imidazo[2,1-b]thiazole
- Lower yields (41–53%) due to poor nucleophilic aromatic substitution
- Requires harsh conditions (160°C, DMF, 48h)
Route B: Post-functionalization of C6-aryl group
- Enables late-stage diversification but necessitates orthogonal protecting groups
- Overall yield for 5-step sequence: 38% vs. 62% for Route C
Route C: Sequential nitro reduction/sulfonylation
- High-yielding (78% over 3 steps)
- Compatible with scale-up (kilogram quantities demonstrated)
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its immunomodulatory and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Substituent Effects on COX-2 Inhibition
Imidazo[2,1-b]thiazole derivatives with sulfonamide or sulfonyl groups on the phenyl ring are prominent COX-2 inhibitors. Key comparisons include:
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5): Structure: Methylsulfonyl group at the phenyl ring’s para position. Activity: IC₅₀ = 1.4 µM for COX-2 inhibition, with moderate selectivity (COX-1 IC₅₀ > 100 µM) .
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a) :
- Structure : Methylsulfonyl phenyl group at the 6-position and dimethylamine at the C-5 position.
- Activity : Exceptional COX-2 selectivity (IC₅₀ = 0.08 µM; selectivity index = 313.7) .
- Comparison : The C-5 substituent in 6a enhances selectivity, whereas the target compound’s ethanesulfonamide on the phenyl ring may prioritize different binding interactions.
Cytotoxicity and Kinase Modulation
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (Compound 5l) :
- Structure : Chlorophenyl at C-6 and acetamide-linked piperazine.
- Activity : Potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM) .
- Comparison : The ethanesulfonamide group in the target compound may reduce cytotoxicity but enhance anti-inflammatory activity compared to chlorophenyl and acetamide substituents.
Positional and Functional Group Influences
- Substituent Position :
- Sulfonamide vs. Sulfonyl Groups :
Data Tables
Table 1: Key Pharmacological Parameters of Imidazo[2,1-b]thiazole Derivatives
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features an imidazole and thiazole ring system, connected through an ethane sulfonamide moiety, which contributes to its pharmacological properties. This article explores its biological activity, including antibacterial and anticancer properties, as well as its mechanism of action.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for diverse biological activities.
The primary mechanism of action for this compound involves its interaction with specific biological targets:
- Target Enzyme : Pantothenate synthetase of Mycobacterium tuberculosis.
- Mode of Action : The compound binds to the active site of pantothenate synthetase, disrupting the enzyme's function and subsequently impairing the bacterium's ability to synthesize coenzyme A.
- Biochemical Pathway : Affected pathways include the pantothenate and coenzyme A biosynthesis pathway, crucial for bacterial metabolism and survival .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their respective biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzo[4,5]imidazo[2,1-b]thiazole derivatives | Similar core structure | Antitumor activity |
| Imidazo[2,1-b]thiazole carboxamide derivatives | Contains carboxamide group | Antimycobacterial properties |
| 6-(4-Bromophenyl)-N-(substituted cycloalkylidene)imidazo[2,1-b]thiazole derivatives | Substituted phenyl ring | Antimicrobial activity |
This compound is distinguished by its unique substitution pattern and structural features that enhance its stability and efficacy compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in drug discovery. For instance:
- A study evaluated a new class of imidazo derivatives for their ability to inhibit focal adhesion kinase (FAK), demonstrating significant cytotoxicity against mesothelioma cell lines .
- Another research focused on synthesizing imidazoles bearing various substituents to explore their antibacterial activities against multidrug-resistant strains .
These findings underscore the versatility and therapeutic potential of compounds like this compound in addressing resistant infections and cancer treatment.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the presence of the imidazo[2,1-b]thiazole core (e.g., aromatic protons at δ 7.5–8.5 ppm) and sulfonamide linkage (NH signal at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.3) and fragmentation patterns .
- HPLC-PDA : Ensures >98% purity using a C18 column with acetonitrile/water gradients (retention time ~8–10 minutes) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced COX-2 inhibitory activity?
Advanced
SAR analysis of imidazo[2,1-b]thiazole derivatives reveals:
- Sulfonamide Substitution : Ethanesulfonamide at the 4-phenyl position enhances COX-2 selectivity over COX-1. Analogous compounds with methylsulfonyl groups show IC₅₀ values of 1.2–1.4 μM .
- Imidazo-thiazole Core Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position improve binding to the COX-2 active site, as shown by docking studies .
- Phenyl Ring Functionalization : Introducing para-substituents (e.g., methoxy or fluoro) increases metabolic stability without compromising activity .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and synthesize analogs for enzymatic assays (COX-2 inhibition via fluorometric kits) .
What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
Advanced
Discrepancies in activity (e.g., antimicrobial vs. anticancer) arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative). Standardize protocols using CLSI guidelines .
- Structural Nuances : Minor changes (e.g., methyl vs. ethyl sulfonamide) alter pharmacokinetics. Compare logP (1.8 vs. 2.3) and solubility (DMSO vs. aqueous buffer) to explain divergent results .
- Off-Target Effects : Use siRNA knockdown or competitive binding assays (e.g., against PI(4,5)P2 for HIV-1 MA inhibitors) to confirm target specificity .
What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
Q. Advanced
- Primary Neuron Cultures : Test neuroprotection against glutamate-induced excitotoxicity (LDH release assay) .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp >5 × 10⁻⁶ cm/s indicates CNS availability) .
- Mechanistic Studies : ER stress pathways (e.g., CHOP and GRP78 upregulation via Western blot) to assess apoptosis modulation .
How can researchers address low aqueous solubility during formulation development?
Q. Advanced
- Salt Formation : Convert to sodium sulfonate (improves solubility >10 mg/mL in PBS) .
- Nanoparticle Encapsulation : Use PLGA polymers (e.g., 75:25 lactide:glycolide) for sustained release (80% loading efficiency via emulsion-solvent evaporation) .
- Co-Solvent Systems : Optimize PEG-400/water mixtures (20–30% v/v) for in vivo dosing .
What computational tools predict metabolic stability and potential toxicity of this compound?
Q. Advanced
- ADMET Prediction : Use SwissADME for CYP450 metabolism (e.g., CYP3A4 substrate likelihood >70%) and toxicity alerts (e.g., AMES mutagenicity) .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at the thiazole ring via CYP2D6) using Schrödinger’s MetaSite .
- In Silico Toxicity : ProTox-II for hepatotoxicity risk (probabilistic score <0.6 indicates low risk) .
How does the compound’s interaction with Fer kinase compare to known inhibitors?
Q. Advanced
- Binding Affinity : Competitive assays using recombinant Fer kinase show IC₅₀ values ~15 μM, compared to 0.8 μM for E260 (reference inhibitor) .
- Structural Insights : Docking reveals hydrogen bonding between the sulfonamide group and kinase hinge region (Asp831 and Lys833). Modify the imidazo-thiazole core to enhance π-π stacking with Phe841 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
